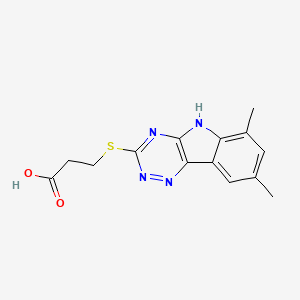

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid” is a heterocyclic compound with a molecular formula of C13H12N4O2S . It is used for research purposes .

Molecular Structure Analysis

The molecular structure of this compound can be represented by the SMILES notation:CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCC(=O)O)C . This notation provides a way to represent the structure using ASCII strings. Physical And Chemical Properties Analysis

The molecular weight of this compound is 288.32 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications

Application in Proteomics Research

The compound is used in proteomics research . However, the specific application and experimental procedures were not detailed in the source.

Application in Cancer Therapy

The compound is structurally similar to a class of molecules known as 5H-[1,2,4]triazino[5,6-b]indole derivatives , which have been designed and synthesized for use in cancer therapy . These derivatives selectively bind to ferrous ions, but not to ferric ions, and the addition of Fe2+ abolishes their cytotoxicity . They have shown strong antiproliferative activity in vitro against various cancer cells . The compound 3k, in particular, has shown IC50 values of 0.59, 0.86, 1.31, and 0.92 μM against A549, MCF-7, Hela, and HepG-2 cells, respectively . It induces significant apoptosis in A549 cells in dose and time-dependent manners .

Application in DNA Binding

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group, which is structurally similar to our compound of interest, have been reported to have potent DNA binding behavior . The outcomes reveal that the complexes interact with DNA via non-covalent groove binding and electrostatic interactions .

Application in Antimalarial, Antidepressant, and Antileishmanial Activity

Compounds containing the 1H-[1,2,4]triazino[5,6-b]indole group have been reported to have potent antimalarial , antidepressant , and antileishmanial activity. However, the specific application and experimental procedures were not detailed in the source.

Application in Topoisomerase Inhibition

SW044248, a cell permeable, indolotriazine-based compound that is structurally similar to our compound of interest, selectively inhibits topoisomerase 1 (Top 1), but not Top 2, catalyzed DNA decatenation in a manner distinct from that of camptothecin .

Safety And Hazards

properties

IUPAC Name |

3-[(6,8-dimethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4O2S/c1-7-5-8(2)11-9(6-7)12-13(15-11)16-14(18-17-12)21-4-3-10(19)20/h5-6H,3-4H2,1-2H3,(H,19,20)(H,15,16,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGLOROCVNRIKBA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C2C(=C1)C3=C(N2)N=C(N=N3)SCCC(=O)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.35 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(6,8-Dimethyl-9H-1,3,4,9-tetraaza-fluoren-2-yl-sulfanyl)-propionic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6H-Dibenzo[c,E][1,2]oxaphosphinine 6-oxide](/img/structure/B1312310.png)

![2-Hydrazono-3-methyl-2,3-dihydrobenzo[d]thiazole hydrochloride hydrate](/img/structure/B1312315.png)

![2,7-Dichlorobenzo[d]thiazole](/img/structure/B1312334.png)

![2-[2-(Benzyloxy)-2-oxoethyl]acrylic acid](/img/structure/B1312336.png)